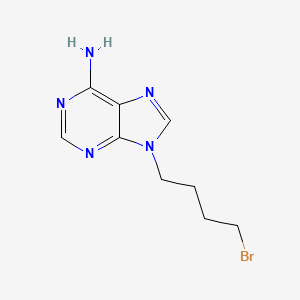
9-(4-Bromobutyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Bromobutyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromobutyl group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromobutyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with 4-bromobutyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Bromobutyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromobutyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the purine ring or the bromobutyl side chain.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced forms of the purine ring or the bromobutyl side chain.
Applications De Recherche Scientifique
9-(4-Bromobutyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents. Its purine structure is crucial for the development of nucleoside analogs that inhibit viral replication or cancer cell proliferation.
Biological Studies: The compound is employed in studies investigating the mechanisms of enzyme inhibition and receptor binding. It serves as a probe to understand the interactions between purine derivatives and biological targets.
Chemical Biology: Researchers use this compound to study the effects of alkylation on purine derivatives and their biological activities. It helps in elucidating the structure-activity relationships of purine-based compounds.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 9-(4-Bromobutyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bromobutyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The purine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(4-Bromobutyl)-9H-carbazole: This compound has a similar bromobutyl group but a different core structure (carbazole instead of purine). It exhibits distinct photophysical properties and is used in optoelectronic applications.
9-(4-Bromobutyl)-9H-fluorene: Another compound with a bromobutyl group, but with a fluorene core. It is used in the development of organic light-emitting diodes (OLEDs) and other luminescent materials.
Uniqueness
9-(4-Bromobutyl)-9H-purin-6-amine is unique due to its purine core, which imparts specific biological activities not observed in carbazole or fluorene derivatives. The presence of the purine ring allows for interactions with nucleic acids and enzymes involved in nucleotide metabolism, making it a valuable compound in medicinal chemistry and biological research.
Propriétés
Numéro CAS |
81792-12-3 |
|---|---|
Formule moléculaire |
C9H12BrN5 |
Poids moléculaire |
270.13 g/mol |
Nom IUPAC |
9-(4-bromobutyl)purin-6-amine |
InChI |
InChI=1S/C9H12BrN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4H2,(H2,11,12,13) |
Clé InChI |
KQCVQDGGEHOVFG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CCCCBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)


![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
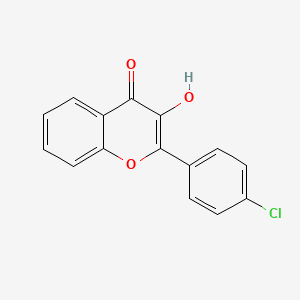
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)

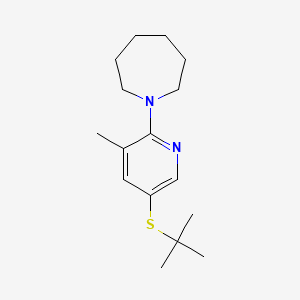
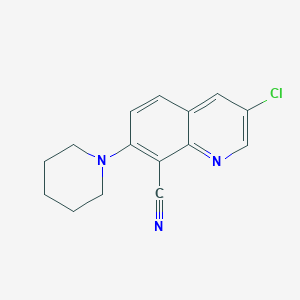
![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)


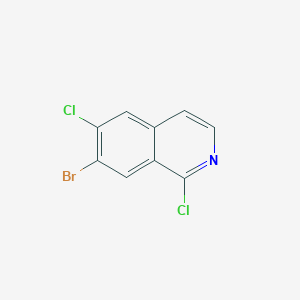
![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)
